Daurinol
Overview
Description
Daurinol is a natural arylnaphthalene lignan, structurally similar to etoposide. It is isolated from the traditional medicinal plant Haplophyllum dauricum, which has been historically used to treat tumors in Russia . This compound has gained attention for its potential anticancer properties and its ability to enhance the efficacy of radiotherapy in lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daurinol can be synthesized through various methods, including the oxidation of arylnaphthalenes fused with furan . The synthesis involves the use of specific reagents and conditions to achieve the desired structure. One common method includes the use of oxidation reactions to prepare arylnaphthalene lactone lignans and their analogs .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Haplophyllum dauricum. The process includes harvesting the plant, followed by solvent extraction and chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Daurinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Daurinol has a wide range of scientific research applications, including:
Mechanism of Action
Daurinol exerts its effects primarily through the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division . By binding to the ATP-binding pocket of topoisomerase IIα, this compound inhibits its catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound suppresses the expression of aurora kinase A and B, further enhancing its anticancer properties .
Comparison with Similar Compounds
Diphyllin: Another arylnaphthalene lactone with similar biological activities.
4-Aza-daurinol: A derivative of this compound designed for enhanced anticancer activity.
Uniqueness of this compound: this compound stands out due to its dual mechanism of action, targeting both topoisomerase IIα and aurora kinases. This dual targeting enhances its efficacy in combination with radiotherapy, making it a promising candidate for cancer treatment .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNYAXUXBZUMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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